molecular formula C14H21N2OP B14436550 Phosphine oxide, dipyrrolidinophenyl- CAS No. 74038-19-0

Phosphine oxide, dipyrrolidinophenyl-

Cat. No.: B14436550
CAS No.: 74038-19-0
M. Wt: 264.30 g/mol
InChI Key: SSXWIQVIXFLPHC-UHFFFAOYSA-N
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Description

Phosphine oxide, dipyrrolidinophenyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a dipyrrolidinophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, dipyrrolidinophenyl- can be synthesized through several methods. One common approach involves the reaction of phosphonic esters with Grignard reagents, followed by acid workup. For example, diethylphosphite can react with phenylmagnesium bromide to form diphenylphosphine oxide . Another method involves the use of halogenophosphines and organometallic reagents, such as the interaction of Grignard organomagnesium reagents with chlorophosphines .

Industrial Production Methods

Industrial production of phosphine oxides often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, dipyrrolidinophenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, phenylsilane, and halogenophosphines. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of phosphine oxides with phenylsilane can yield phosphines, while substitution reactions can produce various organophosphorus compounds .

Scientific Research Applications

Phosphine oxide, dipyrrolidinophenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphine oxide, dipyrrolidinophenyl- involves its interaction with molecular targets and pathways. For example, in reduction reactions, the compound undergoes a nonpolar mechanism with phenylsilane, leading to the formation of phosphines . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Phosphine oxide, dipyrrolidinophenyl- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of phosphine oxide, dipyrrolidinophenyl- in terms of its specific chemical structure and the resulting properties and applications.

Properties

CAS No.

74038-19-0

Molecular Formula

C14H21N2OP

Molecular Weight

264.30 g/mol

IUPAC Name

1-[phenyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine

InChI

InChI=1S/C14H21N2OP/c17-18(15-10-4-5-11-15,16-12-6-7-13-16)14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2

InChI Key

SSXWIQVIXFLPHC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)P(=O)(C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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